molecular formula C8H7F3O2 B151825 4-(2,2,2-Trifluoroethoxy)phenol CAS No. 129560-99-2

4-(2,2,2-Trifluoroethoxy)phenol

Cat. No. B151825
Key on ui cas rn: 129560-99-2
M. Wt: 192.13 g/mol
InChI Key: CWLQMEMHOVBEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06071927

Procedure details

A solution of 1-benzyloxy-4-(2,2,2-trifluoroethoxy)benzene (Description 18, 5 g) and palladium (10% on carbon; 0.1 g) in methanol (50 ml) was hydrogenated at 50 psi for 12 h. The solution was filtered and the solvent removed in vacuo to give the title compound as a colourless solid m.p. 60-64° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][C:17]([F:20])([F:19])[F:18])=[CH:11][CH:10]=1)C1C=CC=CC=1>CO.[Pd]>[F:18][C:17]([F:19])([F:20])[CH2:16][O:15][C:12]1[CH:11]=[CH:10][C:9]([OH:8])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)OCC(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=CC=C(C=C1)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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